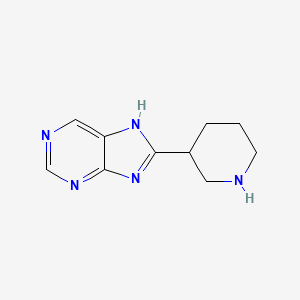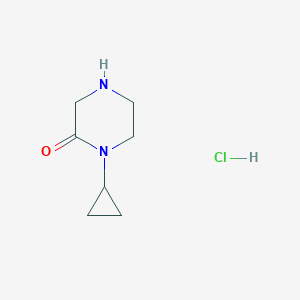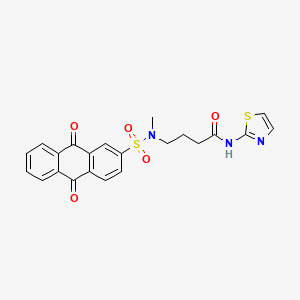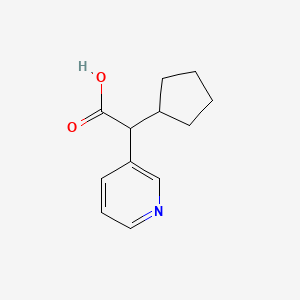
(2-Methylcyclohexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylcyclohexyl)urea is a chemical compound with the molecular formula C8H16N2O. It has an average mass of 156.225 Da and a monoisotopic mass of 156.126266 Da .
Synthesis Analysis
The synthesis of N-substituted ureas, such as this compound, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . Another method involves the solid-state mechanochemical ball milling, which has been highlighted for its quantitative synthesis of (thio)ureas and guanidines without the use of bulk solvents and the generation of byproducts .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not directly available, urea and its derivatives are known to undergo various reactions. For instance, urea decomposes through thermolysis and hydrolysis when dosed into a hot exhaust pipe .Wissenschaftliche Forschungsanwendungen
Determination and Analysis Techniques
Determination in Body Fluids : A method for the determination of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (methyl-CCNU), in body fluids like urine and plasma is developed. This involves extraction with diethyl ether and quantification by gas chromatography (Caddy & Idowu, 1984).
Qualitative and Quantitative Analysis : G004, a compound similar to (2-Methylcyclohexyl)urea, is analyzed qualitatively and quantitatively using techniques like liquid chromatography, nuclear magnetic resonance, and mass spectrometry. This is crucial for studying impurities in the drug substance of G004 (Liu et al., 2011).
Chemical and Structural Studies
Molecular Structure Elucidation : The molecular structure of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU), is determined using single-crystal x-ray diffraction. Understanding such structures can be crucial for developing similar urea-based compounds (Smith et al., 1978).
Mechanism of Action Studies : Investigations into the mechanism of action of related nitrosoureas provide insights into their interactions with DNA. This includes the study of intermediates in the decomposition of such compounds, which can be relevant for understanding this compound's mechanism of action (Lown & Chauhan, 1981).
Applications in Material Science
- Functional Materials from Bis-Urea Macrocycles : The construction of bis-urea macrocycles and their self-assembly into columnar structures is explored. This has implications for creating functional and homogeneous microporous crystals, potentially applicable to this compound (Shimizu et al., 2014).
Biological and Pharmaceutical Applications
Urea Interactions in Biological Systems : The interactions of urea with nucleic acid functional groups are quantified. This research is crucial for understanding the destabilizing effects of urea on nucleic acids and proteins, which could be relevant for the biological actions of this compound (Guinn et al., 2013).
Urease Inhibitors in Medical Applications : A review on urease inhibitors, which could include compounds like this compound, highlights their potential in treating infections caused by certain bacteria in the gastric and urinary tracts (Kosikowska & Berlicki, 2011).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, 2-Methylcyclohexanol, indicates that it is flammable and harmful if swallowed or inhaled. It also causes serious eye irritation. Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .
Eigenschaften
IUPAC Name |
(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-2-3-5-7(6)10-8(9)11/h6-7H,2-5H2,1H3,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWADZHNEJCBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)



![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2977888.png)
![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)
![3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2977892.png)
![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2977895.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B2977897.png)


